An In-depth Technical Guide to Methyl 3-formylindole-6-carboxylate: Properties, Synthesis, and Biological Prospects
An In-depth Technical Guide to Methyl 3-formylindole-6-carboxylate: Properties, Synthesis, and Biological Prospects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-formylindole-6-carboxylate is a heterocyclic organic compound with significant potential as a versatile intermediate in the synthesis of complex bioactive molecules. Its indole scaffold is a privileged structure in medicinal chemistry, frequently associated with a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the known properties of Methyl 3-formylindole-6-carboxylate, including its physicochemical characteristics and spectroscopic data. Furthermore, this document outlines a probable synthetic route based on established chemical transformations and discusses its potential biological activities, particularly in the realms of anti-inflammatory and anticancer research, by drawing parallels with structurally related indole derivatives. The putative involvement of key signaling pathways, such as NF-κB and MAPK, is also explored, offering a roadmap for future investigation into the therapeutic potential of this compound.
Core Properties of Methyl 3-formylindole-6-carboxylate
Methyl 3-formylindole-6-carboxylate is an indole derivative characterized by a formyl group at the C3 position and a methyl carboxylate group at the C6 position of the indole ring. These functional groups offer multiple avenues for further chemical modifications, making it a valuable building block in synthetic chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of Methyl 3-formylindole-6-carboxylate is presented in Table 1. There is some discrepancy in the reported physical state, with some sources describing it as a yellow liquid and others as a solid ranging in color from orange to brown or pale reddish-brown to purple.[1][2] The solid form is more consistently reported with a defined melting point.
| Property | Value | Reference(s) |
| CAS Number | 133831-28-4 | [3][4] |
| Molecular Formula | C₁₁H₉NO₃ | [3][5] |
| Molecular Weight | 203.19 g/mol | [4] |
| Appearance | Orange to brown solid; Pale reddish-brown to purple powder; Yellow liquid | [2][5] |
| Melting Point | 220-224 °C | [6] |
| IUPAC Name | methyl 3-formyl-1H-indole-6-carboxylate | [3] |
| Synonyms | 3-Formyl-1H-indole-6-carboxylic acid methyl ester, Indole-3-aldehyde-6-carboxylic acid methyl ester | [6] |
Spectroscopic Data (Predicted)
¹H NMR (Predicted):
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Indole N-H: A broad singlet is expected in the region of δ 8.0-9.0 ppm.
-
Aldehyde Proton (-CHO): A sharp singlet is anticipated around δ 9.5-10.5 ppm.
-
Aromatic Protons: The protons on the indole ring will appear in the aromatic region (δ 7.0-8.5 ppm). The specific shifts and coupling patterns will be influenced by the positions of the substituents. The proton at the C2 position is expected to be a singlet or a doublet with a small coupling constant. The protons at C4, C5, and C7 will exhibit characteristic aromatic coupling patterns.
-
Methyl Protons (-OCH₃): A sharp singlet corresponding to the three methyl protons of the ester group is expected around δ 3.8-4.0 ppm.
¹³C NMR (Predicted):
-
Carbonyl Carbon (Aldehyde): The aldehyde carbonyl carbon is expected to resonate in the downfield region of δ 180-190 ppm.
-
Carbonyl Carbon (Ester): The ester carbonyl carbon should appear around δ 160-170 ppm.
-
Aromatic and Heterocyclic Carbons: The carbons of the indole ring will be found in the range of δ 100-140 ppm.
-
Methyl Carbon (-OCH₃): The methyl carbon of the ester group is expected to have a chemical shift in the range of δ 50-55 ppm.
Synthesis and Experimental Protocols
The most probable and widely utilized method for the introduction of a formyl group at the C3 position of an indole ring is the Vilsmeier-Haack reaction.[11][12][13][14] This reaction employs a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).
Proposed Synthesis Workflow
A logical synthetic route to Methyl 3-formylindole-6-carboxylate would involve the Vilsmeier-Haack formylation of a suitable precursor, Methyl 1H-indole-6-carboxylate.
Caption: Proposed synthesis of Methyl 3-formylindole-6-carboxylate.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on general procedures for the Vilsmeier-Haack formylation of indoles and should be optimized for the specific substrate.
Materials:
-
Methyl 1H-indole-6-carboxylate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel while maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Formylation Reaction: Dissolve Methyl 1H-indole-6-carboxylate (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir vigorously until the evolution of gas ceases and the pH is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume). Combine the organic layers, wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure Methyl 3-formylindole-6-carboxylate.
Biological Activity and Therapeutic Potential
While there is a lack of direct experimental data on the biological activity of Methyl 3-formylindole-6-carboxylate, its structural motifs suggest potential applications in drug discovery, particularly in the areas of anti-inflammatory and anticancer research.[2]
Potential as an Anti-inflammatory Agent
Many indole derivatives have been reported to possess anti-inflammatory properties.[15][16] The mechanism of action often involves the modulation of key inflammatory signaling pathways.
Experimental Protocol for In Vitro Anti-inflammatory Assay (Hypothetical): This protocol outlines a general method to assess the anti-inflammatory potential by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[17]
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of Methyl 3-formylindole-6-carboxylate (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A positive control (LPS only) and a negative control (media only) should be included.
-
Nitric Oxide Measurement (Griess Assay): After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Incubate at room temperature for 10 minutes.
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value.
Potential as an Anticancer Agent
The indole nucleus is a common feature in many anticancer agents.[18][19][20] The cytotoxic effects of novel compounds are often initially evaluated against a panel of cancer cell lines.
Experimental Protocol for In Vitro Cytotoxicity Assay (Hypothetical): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic potential of a compound.[18]
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate culture media and conditions.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of Methyl 3-formylindole-6-carboxylate for 48-72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at a specific wavelength (usually around 570 nm). Calculate the percentage of cell viability and determine the IC₅₀ value.
Potential Involvement in Signaling Pathways
Based on the known biological activities of related indole compounds, Methyl 3-formylindole-6-carboxylate may exert its effects by modulating key intracellular signaling pathways, such as the NF-κB and MAPK pathways, which are critically involved in inflammation and cancer.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses, cell survival, and proliferation.[21][22] Its dysregulation is implicated in many chronic inflammatory diseases and cancers. Many anti-inflammatory and anticancer compounds act by inhibiting the NF-κB pathway.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial for regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[23][24][25] The MAPK cascades are frequently dysregulated in cancer, making them attractive targets for therapeutic intervention.
Caption: Potential modulation points in the MAPK/ERK signaling pathway.
Conclusion and Future Directions
Methyl 3-formylindole-6-carboxylate represents a promising, yet underexplored, chemical entity. Its structural features suggest its utility as a synthetic intermediate for the development of novel therapeutic agents. While direct biological data is currently scarce, the established activities of related indole derivatives provide a strong rationale for investigating its potential as an anti-inflammatory and anticancer compound.
Future research should focus on:
-
Definitive Synthesis and Characterization: Development and publication of a robust and reproducible synthetic protocol, along with comprehensive spectroscopic characterization (¹H NMR, ¹³C NMR, MS, IR).
-
In-depth Biological Evaluation: Systematic screening of its anti-inflammatory and anticancer activities against a broad panel of cell lines and in relevant in vivo models.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.
This technical guide serves as a foundational resource to stimulate and guide further research into the properties and potential applications of Methyl 3-formylindole-6-carboxylate, a molecule with the potential to contribute to the development of new and effective therapies.
References
- 1. rsc.org [rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. METHYL 3-FORMYL-1H-INDOLE-6-CARBOXYLATE | CAS 133831-28-4 [matrix-fine-chemicals.com]
- 4. METHYL 3-FORMYLINDOLE-6-CARBOXYLATE | 133831-28-4 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. chemwhat.com [chemwhat.com]
- 7. rsc.org [rsc.org]
- 8. tetratek.com.tr [tetratek.com.tr]
- 9. Methyl indole-3-carboxylate(942-24-5) 1H NMR [m.chemicalbook.com]
- 10. Methyl3-formyl-1H-indole-7-carboxylate(312973-24-3) 1H NMR spectrum [chemicalbook.com]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. researchgate.net [researchgate.net]
- 13. ijpcbs.com [ijpcbs.com]
- 14. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Pyridine and isoxazole substituted 3-formylindole-based chitosan Schiff base polymer: Antimicrobial, antioxidant and in vitro cytotoxicity studies on THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. 6,7-dihydroxy-3,4-dihydroisoquinoline: a novel inhibitor of nuclear factor-kappaB and in vitro invasion in murine mammary cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. MAP4K signaling pathways in cancer: roles, mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pappalardo2016 - PI3K/AKT and MAPK Signaling Pathways in Melanoma Cancer | BioModels [ebi.ac.uk]
- 25. news-medical.net [news-medical.net]
